1-Methylhydantoin

Descripción general

Descripción

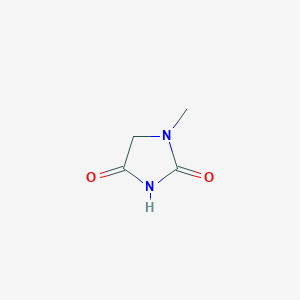

La N-Metilhidantoína es una sustancia polar de bajo peso molecular, conocida como producto de degradación de la creatinina por bacterias. Es un derivado de la hidantoína, específicamente una imidazolidina-2,4-diona con un grupo metilo unido al átomo de nitrógeno. Este compuesto tiene diversas aplicaciones en la investigación científica y la industria debido a sus propiedades químicas únicas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La N-Metilhidantoína se puede sintetizar mediante la hidrólisis de la creatinina por la enzima creatinina iminohidrolasa (EC 3.5.4.21), que convierte la creatinina en amoníaco y N-metilhidantoína . Otro método implica la reacción de la N-metil-imidazolidina-2,4-diona con agua en presencia de ATP, catalizada por la enzima N-metilhidantoinasa (EC 3.5.2.14) .

Métodos de Producción Industrial

La producción industrial de N-Metilhidantoína típicamente implica la hidrólisis enzimática de la creatinina o la síntesis química a partir de derivados de la hidantoína. El proceso se optimiza para obtener un alto rendimiento y pureza, asegurando que el compuesto cumpla con los estándares requeridos para diversas aplicaciones.

Análisis De Reacciones Químicas

Tipos de Reacciones

La N-Metilhidantoína se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar varios derivados.

Reducción: Las reacciones de reducción pueden producir diferentes derivados de la hidantoína.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, reductores y halogenantes. Las condiciones varían según el producto deseado, pero normalmente implican temperaturas y niveles de pH controlados para garantizar velocidades de reacción y rendimientos óptimos.

Productos Principales Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados N-halogenados, que se utilizan en productos desinfectantes y biocidas .

Aplicaciones Científicas De Investigación

Toxicological Studies

1-Methylhydantoin has been studied for its cytotoxic effects, particularly on renal proximal tubular cells. Research indicates that MH exhibits dose-dependent cytotoxicity, leading to cell apoptosis and necrosis. In vitro studies using human renal proximal tubular cells (HK-2) demonstrated that exposure to this compound resulted in significant cell viability loss and characteristic apoptotic features such as nuclear disintegration and membrane blebbing. The study concluded that this compound is more toxic than creatinine, highlighting its potential implications in renal toxicity in uremic patients .

Anti-Inflammatory Properties

Recent studies have explored the anti-inflammatory activity of this compound, particularly its derivatives. For instance, this compound cinnamic imides were shown to alleviate xylene-induced ear edema in mice, demonstrating a dose-dependent anti-inflammatory effect. The compounds significantly inhibited the release of nitric oxide (NO) and reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-1β. This suggests that this compound derivatives could be potential candidates for developing anti-inflammatory therapies .

Protective Mechanisms Against Lung Injury

Research has also indicated that this compound may protect against lung injury induced by toxic agents such as paraquat (PQ). In animal models, MH demonstrated protective effects by reducing oxidative stress markers and inflammatory responses in lung tissues following PQ exposure. This protective mechanism was linked to its ability to eliminate reactive oxygen species (ROS) and inhibit inflammation, suggesting its potential therapeutic role in treating lung injuries .

Analytical Applications

In analytical chemistry, this compound has been utilized as an intermediate for detecting creatinine levels in biological samples. A novel electrochemical sensor was developed that employs creatinine deiminase to convert creatinine into this compound, which can then be quantified electrochemically. This method provides a rapid and reliable approach for estimating serum creatinine levels without extensive sample preparation .

Table 1: Summary of Toxicological Findings

| Concentration (mMol/L) | Cell Viability (%) | Apoptosis Rate (%) | Necrosis Indicators |

|---|---|---|---|

| 0.25 | 80 | 10 | Mild |

| 0.5 | 60 | 30 | Moderate |

| 1 | 20 | 70 | Severe |

Table 2: Anti-Inflammatory Activity of MH Derivatives

| Compound | Dose (mg/kg) | Ear Swelling Inhibition (%) |

|---|---|---|

| This compound Cinnamic Imide A | 50 | 52.08 |

| This compound Cinnamic Imide B | 100 | 47.15 |

| Control | - | 0 |

Mecanismo De Acción

El mecanismo de acción de la N-Metilhidantoína implica su interacción con diversos objetivos moleculares y vías. Por ejemplo, en el contexto de la lesión pulmonar inducida por envenenamiento con paraquat, la N-Metilhidantoína exhibe efectos protectores al eliminar las especies reactivas de oxígeno e inhibir la inflamación . Afecta la actividad de enzimas como la lactato deshidrogenasa y la superóxido dismutasa, así como los niveles de factor de necrosis tumoral-α y malondialdehído .

Comparación Con Compuestos Similares

La N-Metilhidantoína se compara con otros compuestos similares, como:

Hidantoína: El compuesto padre, que carece del grupo metilo en el átomo de nitrógeno.

Diclorodimetilhidantoína (DCDMH): Un derivado halogenado utilizado como desinfectante.

Bromocloredimetilhidantoína (BCDMH): Otro derivado halogenado con aplicaciones similares.

Dibromedimetilhidantoína (DBDMH): Se utiliza en productos biocidas.

La N-Metilhidantoína es única debido a su estructura específica y la presencia del grupo metilo, que influye en su reactividad química y actividad biológica.

Actividad Biológica

1-Methylhydantoin (1-MH) is a compound derived from hydantoin, notable for its diverse biological activities. It has been studied for its potential therapeutic effects, particularly in the context of oxidative stress, inflammation, and lung injury. This article explores the biological activity of 1-MH, summarizing key research findings, case studies, and relevant data.

This compound is a derivative of hydantoin with the molecular formula C_4H_6N_2O. It is recognized for its ability to act as an antioxidant and anti-inflammatory agent. The compound's structure allows it to interact with various biological pathways, making it a subject of interest in pharmacological research.

Antioxidant Properties

1-MH has demonstrated significant antioxidant activity. A study highlighted that 1-MH can eliminate reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property is particularly relevant in the context of paraquat (PQ) poisoning, where oxidative stress plays a critical role in lung injury and other organ damage .

Table 1: Antioxidant Effects of this compound in Lung Injury Models

| Parameter | Control Group | PQ Group | MH Treatment Group |

|---|---|---|---|

| MDA (μmol/mg protein) | 0.13 ± 0.05 | 0.54 ± 0.06 | 0.29 ± 0.10 |

| SOD Activity (U/mg protein) | 272.8 ± 2.54 | 172.2 ± 2.54 | 179.7 ± 8.37 |

| LDH Activity | Baseline | Elevated | Reduced |

Data indicates that treatment with 1-MH significantly reduces malondialdehyde (MDA) levels and increases superoxide dismutase (SOD) activity compared to PQ group .

Anti-inflammatory Effects

Research has shown that 1-MH possesses anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation. In silico studies suggest that it inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

Case Study: In Vivo Anti-inflammatory Activity

In a model of xylene-induced ear swelling in mice, compounds derived from 1-MH exhibited significant anti-inflammatory effects, with inhibition rates reaching up to 52% at higher doses .

Table 2: Inhibition Rates of Inflammatory Markers by this compound Derivatives

| Compound | TNF-α Secretion Inhibition (%) | IL-1β Secretion Inhibition (%) |

|---|---|---|

| Compound A (80 μM) | Significant | Significant |

| Compound B (20 μM) | No significant difference | No significant difference |

The results indicate that certain derivatives of 1-MH can significantly reduce the secretion of pro-inflammatory cytokines TNF-α and IL-1β .

Protective Effects Against Lung Injury

A pivotal study investigated the protective effects of 1-MH against lung injury induced by PQ poisoning. The results showed that treatment with 1-MH not only reduced markers of lung damage but also improved overall lung function by decreasing inflammatory cytokines and oxidative stress markers .

The biological activities of 1-MH can be attributed to several mechanisms:

- Scavenging Reactive Oxygen Species : By neutralizing ROS, it protects cellular components from oxidative damage.

- Inhibition of Pro-inflammatory Cytokines : It reduces the secretion of TNF-α and IL-1β, which are key players in inflammation.

- Enhancement of Antioxidant Enzyme Activity : It boosts the activity of endogenous antioxidants like SOD.

Propiedades

IUPAC Name |

1-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-6-2-3(7)5-4(6)8/h2H2,1H3,(H,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYBFKMFHLPQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210595 | |

| Record name | 1-Methylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Methylhydantoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

616-04-6 | |

| Record name | 1-Methylhydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylhydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyldiazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0546H9UR1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Methylhydantoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.